Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a benzamido substituent at position 4, a phenyl group at position 1, and an ester moiety at position 2. This compound is synthesized via cyclization reactions involving hydrazones, ethyl cyanoacetate, and acid catalysts under high-temperature conditions (Method B in ) .
Properties
IUPAC Name |
ethyl 4-benzamido-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-27-20(26)18-16(21-19(25)14-9-5-3-6-10-14)13-17(24)23(22-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDQVZGRCITQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the dihydropyridazine ring. This intermediate is then reacted with benzoyl chloride to introduce the benzamido group. The final product is obtained through esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions is crucial to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzamido and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has the following molecular formula: CHNO. The compound features a dihydropyridazine core, which is significant for its biological activity. Its structure allows for various modifications that can enhance its pharmacological properties.
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-benzamido derivatives exhibit antimicrobial properties. Studies have demonstrated that dihydropyridazine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Dihydropyridazine derivatives have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that these compounds can inhibit cell proliferation in certain cancer lines, making them candidates for further development as anticancer agents .
3. Neuroprotective Effects
This compound has been explored for its neuroprotective properties. Similar compounds have been shown to inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. This suggests that ethyl 4-benzamido derivatives could be beneficial in managing cognitive decline associated with such conditions .
Case Studies and Experimental Findings
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Dihydropyridazine Core : Initial reactions involve the condensation of appropriate precursors to form the dihydropyridazine ring.
- Introduction of Functional Groups : Subsequent reactions introduce the benzamide moiety and ethoxy group through acylation and esterification processes.
- Purification : The final product is purified using techniques such as column chromatography to ensure high purity for biological testing.
Mechanism of Action
The mechanism of action of Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyridazine Derivatives
Structural Variations and Substituent Effects
The target compound is compared to analogs with modifications at positions 1, 3, and 4 of the pyridazine core. Key structural differences include:
- Position 4: Benzamido group (target) vs. cyano (e.g., compound 18 in ) or alkylsulfanyl (e.g., ) groups.
- Position 1 : Phenyl (target) vs. substituted phenyl (e.g., 4-fluorophenyl in compound 18) or heteroaromatic groups.
- Position 3 : Ethyl ester (common in most analogs).
Table 1: Comparison of Key Pyridazine Derivatives
Physicochemical Properties
- Melting Points : Polar substituents (e.g., 4-hydroxyphenyl in 12d) significantly increase melting points (220–223°C) due to hydrogen-bonding networks . In contrast, halogenated analogs (e.g., 12b) exhibit lower melting points (109–110°C) .
- Synthetic Yields : Electron-withdrawing groups (e.g., nitro in 12g) reduce yields (40%) due to steric and electronic hindrance, while electron-donating groups (e.g., methoxy in 12e) improve yields (81%) .
Spectral and Crystallographic Insights
- NMR Spectroscopy: The benzamido group in the target compound is expected to show distinct NH proton signals (~10 ppm) and carbonyl carbon shifts (~165 ppm) . This contrasts with cyano-substituted analogs (e.g., 12b–12g), which lack NH signals but display CN stretches in IR (~2200 cm⁻¹).
Biological Activity
Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a pyridazine ring, an amide group, and a carboxylate, which may contribute to its interaction with various biological systems. The following sections detail its biological activity, including potential therapeutic applications, mechanisms of action, and comparative data with similar compounds.
Overview of Biological Activity
Pyridazine derivatives, including this compound, are known for diverse biological activities such as anti-inflammatory , antimicrobial , and anticancer properties. Preliminary studies suggest that this compound may interact with biological macromolecules, influencing their activity through mechanisms such as hydrogen bonding facilitated by the amide group.
Potential Therapeutic Applications
-
Anticancer Activity :
- This compound has shown promise in inhibiting cancer cell proliferation. The structural features of the compound may enhance its efficacy against specific cancer types.
- Case Study : In vitro studies have indicated that modifications in the chemical structure can lead to significant changes in antiproliferative activity against various cancer cell lines (e.g., HeLa and MDA-MB-231) with IC50 values ranging from 0.021 μM to 8.3 μM depending on the substituents present .
-
Anti-inflammatory Properties :
- The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.
-
Antimicrobial Activity :
- Similar pyridazine derivatives have been evaluated for their antimicrobial properties, suggesting that Ethyl 4-benzamido derivatives may also exhibit activity against various pathogens.
The biological activity of this compound is hypothesized to involve:
- Hydrogen Bonding : The amide group may facilitate interactions with target proteins, influencing their function and potentially leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyridazine derivatives:
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Ethyl 4-benzamido... | Structure | 2.97 | Anticancer |
| Compound A | Structure | 5.00 | Antimicrobial |
| Compound B | Structure | 0.058 | Antiproliferative |
Synthesis and Characterization
The synthesis of Ethyl 4-benzamido derivatives typically involves multi-step reactions starting from readily available starting materials. The following table summarizes key synthetic routes and yields:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Reactant A + Reactant B | Solvent X, Temperature Y | 85% |
| Step 2 | Intermediate + Reagent C | Solvent Z, Temperature W | 90% |
In Vitro Studies
In vitro assays have been conducted to evaluate the antiproliferative effects of Ethyl 4-benzamido derivatives on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.021 |
| MDA-MB-231 | 0.058 |
| A549 | 0.035 |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?
The synthesis typically involves multi-step reactions starting with a pyridazine core. Key steps include:
- Condensation : Reacting hydrazine derivatives with diketones or cyanoacetates to form the pyridazine ring .
- Functionalization : Introducing the benzamido group via amidation using benzoyl chloride derivatives under anhydrous conditions .
- Esterification : Ethyl ester formation via nucleophilic acyl substitution with ethanol . Example reagents: Ethyl cyanoacetate, benzoyl chloride, and catalysts like piperidine or KOH .
Table 1: Comparative Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity Analysis |
|---|---|---|---|
| Pyridazine formation | Ethyl cyanoacetate, NH4OAc, microwave (70°C) | 85-90 | HPLC, NMR |
| Amidation | Benzoyl chloride, DMF, RT, 12h | 75-80 | FT-IR, LC-MS |
| Esterification | Ethanol, H2SO4, reflux | 90-95 | NMR, MP |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms the pyridazine ring, benzamido, and ethyl ester groups. Aromatic protons appear at δ 7.2-8.1 ppm, while the ester carbonyl resonates at ~δ 165 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 407.426 for C22H21N3O5) .
- IR Spectroscopy : Key peaks include C=O (ester: ~1700 cm⁻¹, amide: ~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
Q. What functional groups influence its reactivity and bioactivity?
- Benzamido Group : Enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Ethyl Ester : Modifies solubility and serves as a prodrug moiety for hydrolysis in vivo .
- Pyridazine Core : Electron-deficient ring participates in π-π stacking and charge-transfer interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve amidation efficiency .
- Catalysis : Piperidine or KOH accelerates condensation and esterification steps .
- Microwave Assistance : Reduces reaction time (e.g., 3 min vs. 12h conventional heating) and increases yield by 15-20% .
- Purity Control : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes by-products .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Confirm activity thresholds using in vitro assays (e.g., IC50 values for enzyme inhibition) .
- Metabolic Stability Tests : Evaluate ester hydrolysis rates in plasma to distinguish prodrug vs. active form effects .
- Structural Analog Comparison : Compare with derivatives (e.g., 3-chlorobenzyl or 4-fluorophenyl variants) to isolate substituent-specific effects .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Replace the pyridazine ring with pyridine or triazine to assess ring electronic effects .
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups on the benzamido moiety .
- Bioisosteric Replacement : Swap the ethyl ester with methyl or tert-butyl esters to study steric impacts .
Table 2: SAR Trends in Analogous Compounds
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases, cyclooxygenase) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability .
- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with IC50 values .
Methodological Notes
- Contradiction Management : Cross-validate NMR and X-ray crystallography data (using SHELX ) to resolve structural ambiguities.
- Biological Assays : Use 3D tumor spheroids for cytotoxicity testing to better mimic in vivo conditions .
- Data Reproducibility : Document reaction parameters (e.g., humidity, light exposure) to minimize variability in photochemical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
